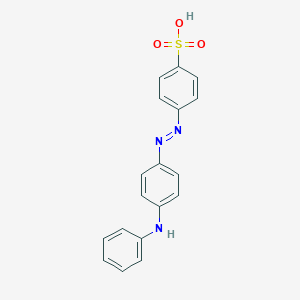
4-((4-(Anilino)phenyl)azo)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Anilino)phenyl)azo)benzenesulphonic acid is an organic compound with the molecular formula C18H15N3O3S. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Anilino)phenyl)azo)benzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This intermediate is then coupled with aniline to produce the desired azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Anilino)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-((4-(Anilino)phenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Wirkmechanismus
The mechanism of action of 4-((4-(Anilino)phenyl)azo)benzenesulphonic acid involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can form stable complexes with metal ions and proteins, influencing various biochemical pathways. Its vibrant color is due to the extensive conjugation in its structure, allowing it to absorb visible light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[4-(Phenylamino)phenyl]azo]benzenesulphonic acid: Similar structure but with different substituents on the aromatic rings.
4-[[4-(4-Nitrophenyl)azo]benzenesulphonic acid: Contains a nitro group, leading to different chemical properties and applications.
Uniqueness
4-((4-(Anilino)phenyl)azo)benzenesulphonic acid is unique due to its specific combination of aniline and azo groups, providing distinct chemical reactivity and applications. Its ability to form stable complexes and its vibrant color make it valuable in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
17040-79-8 |
|---|---|
Molekularformel |
C18H15N3O3S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
4-[(4-anilinophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H15N3O3S/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H,(H,22,23,24) |
InChI-Schlüssel |
LXEMVZAXEIKMOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Key on ui other cas no. |
17040-79-8 |
Verwandte CAS-Nummern |
554-73-4 (mono-hydrochloride salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















